30-Oxolupeol
Overview
Description
30-Oxolupeol is a naturally occurring triterpenoid compound found in various plants. It is a secondary metabolite belonging to the lupane-type triterpenoids. This compound is known for its diverse biological activities, including anti-inflammatory, anti-tumor, antioxidant, and antimicrobial properties .
Mechanism of Action
Target of Action
It is known that 30-oxolupeol is a natural product of ilex, aquifoliaceae
Mode of Action
It is related to glochidiol, another natural triterpenoid, which has been found to exert its anti-cancer effects by targeting the colchicine binding site of tubulin
Biochemical Pathways
It is known that glochidiol, a related compound, inhibits tubulin polymerization
Result of Action
It is known that glochidiol, a related compound, has potent antiproliferative activity against various lung cancer cell lines
Action Environment
It is known that environmental factors can significantly influence the action of various compounds
Biochemical Analysis
Biochemical Properties
30-Oxolupeol plays a significant role in various biochemical reactions. It has been shown to interact with several enzymes, proteins, and other biomolecules. For instance, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . This interaction is crucial as it helps in reducing inflammation by blocking the synthesis of pro-inflammatory prostaglandins. Additionally, this compound interacts with nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a protein complex that controls the transcription of DNA, cytokine production, and cell survival . By inhibiting NF-κB, this compound can suppress the expression of genes involved in inflammation and cancer progression.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In cancer cells, this compound has been shown to induce apoptosis, a process of programmed cell death, by activating caspases, which are proteases that play essential roles in apoptosis . This compound also affects cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth, differentiation, and survival . By modulating these pathways, this compound can inhibit the proliferation of cancer cells and promote their death. Furthermore, this compound influences gene expression by regulating transcription factors like NF-κB and activator protein 1 (AP-1), leading to changes in the expression of genes involved in inflammation, cell cycle regulation, and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. One of the primary mechanisms is the inhibition of COX-2, which reduces the production of pro-inflammatory mediators . Additionally, this compound binds to the colchicine binding site of tubulin, a protein that forms microtubules, thereby inhibiting tubulin polymerization . This action disrupts the microtubule network, leading to cell cycle arrest and apoptosis in cancer cells. Moreover, this compound can modulate the activity of transcription factors like NF-κB and AP-1, resulting in altered gene expression and suppression of inflammatory and cancer-related genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its stability can be affected by factors such as temperature and pH . Over time, this compound may undergo degradation, leading to a decrease in its biological activity. Long-term studies have indicated that prolonged exposure to this compound can result in sustained anti-inflammatory and anti-cancer effects, although the extent of these effects may diminish with time due to compound degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit significant anti-inflammatory and anti-cancer activities without causing adverse effects . At higher doses, this compound may induce toxicity, leading to adverse effects such as liver damage and gastrointestinal disturbances . It is essential to determine the optimal dosage that maximizes the therapeutic benefits of this compound while minimizing its toxic effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to its synthesis and degradation. In the body, this compound is metabolized by enzymes such as cytochrome P450s, which catalyze its oxidation and subsequent conversion into various metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate their excretion from the body . The metabolic pathways of this compound play a crucial role in determining its bioavailability, efficacy, and safety.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, this compound can be transported across cell membranes by solute carrier transporters, which facilitate its uptake into cells . Once inside the cells, this compound can bind to intracellular proteins, such as heat shock proteins, which help in its stabilization and distribution to various cellular compartments . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. Studies have shown that this compound can localize to specific cellular compartments, such as the nucleus and mitochondria . In the nucleus, this compound can interact with transcription factors and modulate gene expression . In the mitochondria, this compound can affect mitochondrial function and induce apoptosis by disrupting the mitochondrial membrane potential . The subcellular localization of this compound is regulated by targeting signals and post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for obtaining 30-Oxolupeol is through extraction from plants. Commonly used methods include solvent extraction, chromatographic purification, and other extraction techniques . Currently, there are no well-documented industrial synthesis methods for this compound.
Industrial Production Methods: Due to the lack of industrial synthesis methods, the production of this compound relies heavily on natural extraction from plant sources. The process involves:
Solvent Extraction: Using solvents like methanol or ethyl acetate to extract the compound from plant material.
Chromatographic Purification: Further purification using chromatographic techniques to isolate this compound in its pure form.
Chemical Reactions Analysis
30-Oxolupeol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can participate in substitution reactions, where functional groups are replaced with others.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents include chloroform, dichloromethane, and ethyl acetate.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of this compound.
Scientific Research Applications
30-Oxolupeol has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its biological activities, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of natural product-based pharmaceuticals and cosmetics.
Comparison with Similar Compounds
30-Oxolupeol is compared with other similar compounds, such as:
- Glochidiol
- Lupenone
- Lupeolic Acid
- Lupeol Acetate
- 3-Epiglochidiol
- Adiantulupanone
- 29-Nor-20-oxolupeol
Uniqueness: this compound stands out due to its specific biological activities and its presence in certain plant species. Its unique structure and functional groups contribute to its distinct properties and applications .
Properties
IUPAC Name |
2-[(1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bS)-9-hydroxy-3a,5a,5b,8,8,11a-hexamethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-1-yl]prop-2-enal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O2/c1-19(18-31)20-10-13-27(4)16-17-29(6)21(25(20)27)8-9-23-28(5)14-12-24(32)26(2,3)22(28)11-15-30(23,29)7/h18,20-25,32H,1,8-17H2,2-7H3/t20-,21+,22-,23+,24-,25+,27+,28-,29+,30+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYHMCEZDZZBPAQ-QGTGJCAVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)CCC4C3(CCC5(C4C(CC5)C(=C)C=O)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]([C@@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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